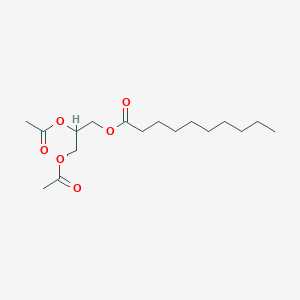
1-Fluoro-2-phenoxybenzene
Overview
Description
1-Fluoro-2-phenoxybenzene is a chemical compound that belongs to the class of ethers . It is used in various chemical reactions and can be found in several products .
Synthesis Analysis
The synthesis of 1-Fluoro-2-phenoxybenzene involves several steps. The first step is nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular structure of 1-Fluoro-2-phenoxybenzene consists of a benzene ring with a fluoro group and a phenoxy group attached to it . The exact molecular formula is C12H9FO .Chemical Reactions Analysis
1-Fluoro-2-phenoxybenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Fluoro-2-phenoxybenzene has a molecular weight of 188.20 g/mol . It is a small molecule with a complexity of 158 . More detailed physical and chemical properties may be available from specialized chemical databases .Scientific Research Applications
Fluorescent Probes
1-Fluoro-2-phenoxybenzene could potentially be used in the design and synthesis of fluorescent probes . Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . They have unique optical properties and high sensitivity , making them widely used in various fields .
Biomedical Applications
In the biomedical field, fluorescent probes have been used for the study of important physiological and pathological processes at the cellular level . Long-wavelength fluorescent probes have also proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics .
Environmental Monitoring
Fluorescent probes, potentially including those derived from 1-Fluoro-2-phenoxybenzene, are used in environmental monitoring due to their high sensitivity . They can detect biomolecules or molecular activities within cells through fluorescence signals .
Food Safety
In the field of food safety, fluorescent probes can be used to detect harmful substances or contaminants . The high sensitivity and selectivity of these probes make them ideal for this application .
Development of New Materials
1-Fluoro-2-phenoxybenzene could be used in the development of new materials . The performance and applicability of fluorescent probes can be improved by using new materials .
Synthesis of Fluorinated Polymers
1-Fluoro-2-phenoxybenzene could potentially be used in the synthesis of fluorinated polymers . Fluorinated polymers have diverse applications, including in the production of high-performance plastics .
Safety And Hazards
properties
IUPAC Name |
1-fluoro-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFAQWWQJZQMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374581 | |
| Record name | 1-fluoro-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-phenoxybenzene | |
CAS RN |
124330-20-7 | |
| Record name | 1-fluoro-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124330-20-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















